molecular formula C16H24N2O2 B11333170 N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide

Cat. No.: B11333170
M. Wt: 276.37 g/mol
InChI Key: YOTZGCLGCRCJSF-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide is an organic compound that features a morpholine ring, a methylphenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide typically involves the reaction of 4-methylphenylacetic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the methylphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-2-{[2-(morpholin-4-yl)ethyl]amino}propanamide
  • N-Ethyl-2-morpholin-4-ylethanamine
  • 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine

Uniqueness

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and methylphenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]propanamide

InChI

InChI=1S/C16H24N2O2/c1-3-16(19)17-12-15(18-8-10-20-11-9-18)14-6-4-13(2)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,17,19)

InChI Key

YOTZGCLGCRCJSF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC(C1=CC=C(C=C1)C)N2CCOCC2

Origin of Product

United States

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